molecular formula C8H16N2O B11746182 2-Morpholinemethanamine, 4-(2-propen-1-yl)-

2-Morpholinemethanamine, 4-(2-propen-1-yl)-

Cat. No.: B11746182
M. Wt: 156.23 g/mol
InChI Key: GXWHECHKQXAKIR-UHFFFAOYSA-N
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Description

2-Morpholinemethanamine, 4-(2-propen-1-yl)-, also known as C-(4-allyl-morpholin-2-yl)-methylamine dihydrochloride, is a chemical compound with the molecular formula C8H16N2O. This compound is characterized by the presence of a morpholine ring substituted with an allyl group and a methanamine group. It is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinemethanamine, 4-(2-propen-1-yl)- typically involves the reaction of morpholine with allyl bromide under basic conditions to form the allyl-substituted morpholine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinemethanamine, 4-(2-propen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Morpholinemethanamine, 4-(2-propen-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholinemethanamine, 4-(2-propen-1-yl)- involves its interaction with specific molecular targets. The allyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methanamine group can interact with receptors or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholinemethanamine, 4-(2-propen-1-yl)- is unique due to the presence of both the allyl and methanamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(4-prop-2-enylmorpholin-2-yl)methanamine

InChI

InChI=1S/C8H16N2O/c1-2-3-10-4-5-11-8(6-9)7-10/h2,8H,1,3-7,9H2

InChI Key

GXWHECHKQXAKIR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCOC(C1)CN

Origin of Product

United States

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